![molecular formula C17H16O3S B12533719 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one CAS No. 819792-64-8](/img/structure/B12533719.png)
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an enone group conjugated with two aromatic rings. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-methylacetophenone with 4-(methanesulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is then heated under reflux conditions, and the product is purified by recrystallization from hot methanol .
Analyse Des Réactions Chimiques
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents such as halogens or nitrating agents.
Condensation: The enone group in the compound can participate in further condensation reactions with various nucleophiles to form more complex structures.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound contains an imidazole group, which enhances its antifungal activity.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has been studied for its antimicrobial properties and shows moderate activity against selected pathogens.
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound is used in various chemical reactions and has applications in organic synthesis.
Propriétés
Numéro CAS |
819792-64-8 |
|---|---|
Formule moléculaire |
C17H16O3S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O3S/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(11-9-15)21(2,19)20/h3-12H,1-2H3 |
Clé InChI |
AITOCJUKULFGJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
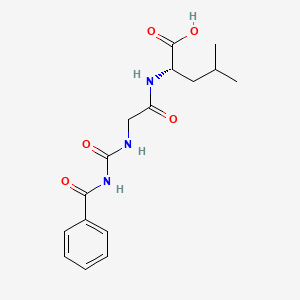
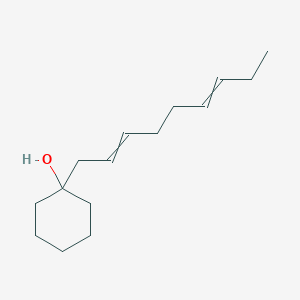
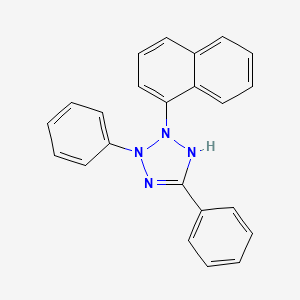
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
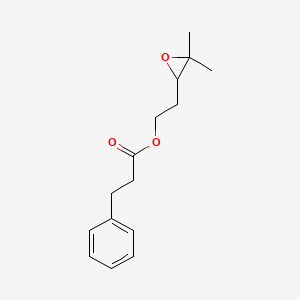
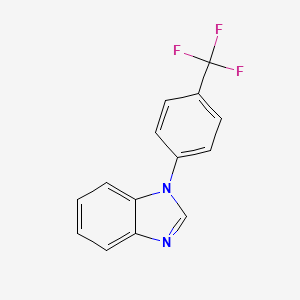

acetonitrile](/img/structure/B12533699.png)

![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
